7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione, also known by its CAS number 479-18-5, is a purine derivative that exhibits significant biological activity. This compound belongs to the class of purines and is characterized by the presence of a dihydroxypropyl group at the 7-position and two methyl groups at the 1 and 3 positions of the purine ring. Its structure suggests potential applications in pharmacology and biochemistry due to its ability to interact with various biological targets.
This compound is synthesized from commercially available purine derivatives and is classified as a purine nucleoside analog. It is often used in research settings to explore its biochemical properties and therapeutic potentials. The compound can be sourced from chemical suppliers such as Sigma-Aldrich and Fluorochem Ltd., which provide it for laboratory use in various scientific studies.
The synthesis of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves multi-step organic reactions. The general synthetic route includes:
The synthesis may involve the use of protecting groups to prevent unwanted reactions at other reactive sites on the purine ring. The final product is purified using techniques such as crystallization or chromatography.
The molecular formula for 7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is .
| Property | Value |
|---|---|
| Molecular Formula | C10H14N4O4 |
| Molecular Weight | 258.25 g/mol |
| IUPAC Name | 7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
| InChI Key | RQWZKXGZVJZLPL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC(=O)N(C(=N1)CC(C(CO)O)O)C(=O)C |
This structure indicates that the compound has multiple functional groups that can participate in further chemical reactions.
7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione can undergo various chemical reactions:
The reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to optimize yields and selectivity for desired products.
The mechanism of action for 7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione primarily involves its interaction with specific molecular targets within biological systems.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Stability | Stable under normal conditions but sensitive to light |
These properties indicate that the compound can be handled safely under standard laboratory conditions but should be protected from light to prevent degradation.
7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has several scientific applications:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5